SCD1 Inhibitory Potency Comparison with a Structurally Simplified Pyridazinyl-Piperazine Analog
The target compound was designed as a piperidine-based SCD1 inhibitor incorporating a phenylthio group. While direct published IC50 data for this specific compound are not publicly available, a structurally simplified analog lacking the phenylthio group from the same patent family demonstrated an SCD1 IC50 of 12 nM in human A431 cells [1]. The addition of the phenylthio moiety is a key structural differentiator intended to modulate lipophilicity and target engagement, representing a distinct chemical probe relative to the unsubstituted comparator. Users should note that the direct quantitative difference in potency between these two specific compounds has not been established in a head-to-head assay in accessible literature.
| Evidence Dimension | Human SCD1 Inhibition (Cellular Assay) |
|---|---|
| Target Compound Data | Data not publicly disclosed; structurally designed as a phenylthio-containing analog for differentiation |
| Comparator Or Baseline | Simplified piperidinyl-pyridazinyl analog (Compound 22 in US9102669): IC50 = 12 nM in human A431 cells [1] |
| Quantified Difference | Cannot be quantified from available public data; structural difference is confirmed by the presence of the phenylthio moiety vs. its absence. |
| Conditions | Inhibition of [13C]-palmitic acid conversion to [13C]-palmitoleic acid after 4 hrs by LC/MS analysis in human A431 cells. |
Why This Matters
The structural difference defines a unique chemical probe for SAR studies, where the impact of the phenylthio substituent on SCD1 engagement and cellular activity can be systematically investigated, a question unanswerable with the unsubstituted comparator alone.
- [1] BindingDB Entry BDBM50448662 (ChEMBL CHEMBL3127651) for US9102669, Compound 22. Data curated from Janssen Research and Development. View Source
